Sornidipine - 95105-77-4

Sornidipine

Catalog Number: EVT-442529
CAS Number: 95105-77-4
Molecular Formula: C22H24N2O9
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sornidipine is synthesized from various precursors through chemical reactions that involve the formation of dihydropyridine structures. Its classification falls under the category of pharmaceuticals, specifically antihypertensive agents. The compound has been studied extensively for its efficacy in managing cardiovascular diseases, particularly in populations with varying responses to traditional therapies.

Synthesis Analysis

The synthesis of Sornidipine typically involves a multi-step process, often starting with the Biginelli reaction or similar cyclocondensation methods. The following outlines a general synthetic pathway:

  1. Starting Materials: Common starting materials include ethyl acetoacetate and various aldehydes.
  2. Biginelli Reaction: This reaction involves the condensation of a β-keto ester with an aldehyde and urea or thiourea in the presence of an acid catalyst. This step forms the dihydropyrimidine core.
  3. Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine structure, which is crucial for the activity of Sornidipine.
  4. Substitution Reactions: Further modifications can include substitutions at various positions on the aromatic ring to enhance pharmacological properties.

Technical parameters such as temperature, reaction time, and solvent choice (e.g., acetic acid or DMF) significantly influence yield and purity. Recent advancements have included microwave-assisted synthesis to reduce reaction times and improve yields up to 98% .

Molecular Structure Analysis

Sornidipine's molecular structure can be represented by its chemical formula, C20H24N2O4C_{20}H_{24}N_2O_4. The structure features:

  • Dihydropyridine Core: This is essential for calcium channel blocking activity.
  • Aromatic Substituents: These enhance lipophilicity and bioavailability.
  • Functional Groups: Includes ester and amine groups that contribute to its pharmacological properties.

The three-dimensional conformation of Sornidipine allows it to effectively bind to calcium channels, which is critical for its mechanism of action. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating its structure.

Chemical Reactions Analysis

Sornidipine participates in various chemical reactions that can modify its structure for enhanced activity or reduced side effects:

  1. Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, affecting solubility and bioavailability.
  2. Reduction Reactions: These can convert double bonds in the dihydropyridine ring into single bonds, potentially altering activity.
  3. Substitution Reactions: Aromatic substitution can introduce different functional groups that may enhance efficacy or alter pharmacokinetics.

These reactions are crucial for developing analogs with improved therapeutic profiles .

Mechanism of Action

Sornidipine exerts its pharmacological effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac tissue:

  • Calcium Channel Blockade: By binding to these channels, Sornidipine prevents calcium ions from entering cells during depolarization.
  • Vasodilation: This blockade leads to relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.
  • Cardiac Effects: It also reduces myocardial oxygen demand by decreasing contractility and heart rate.

Studies have shown that Sornidipine's long half-life allows for sustained therapeutic effects, making it effective for once-daily dosing .

Physical and Chemical Properties Analysis

Sornidipine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 356.42 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically ranges between 140°C - 145°C, indicating stability under normal storage conditions.
  • pH Stability: Maintains stability across a range of pH levels, which is beneficial for oral formulations.

These properties are essential for formulation development, influencing factors such as absorption rates and bioavailability .

Applications

Sornidipine has several important applications in clinical settings:

  1. Hypertension Treatment: It is primarily prescribed for managing high blood pressure due to its effective vasodilatory properties.
  2. Angina Pectoris Management: It helps alleviate chest pain associated with angina by reducing myocardial oxygen demand.
  3. Cardiovascular Research: Ongoing studies investigate its potential benefits in other cardiovascular conditions, including heart failure and arrhythmias.

Additionally, research continues into developing new analogs with enhanced efficacy or reduced side effects based on Sornidipine's structure .

Synthesis and Structural Optimization of Sornidipine

Synthetic Pathways for Dihydropyridine Derivatives

Sornidipine belongs to the 1,4-dihydropyridine (DHP) class of calcium channel blockers, sharing core synthetic pathways with other clinically significant derivatives like nifedipine and amlodipine. The primary route for constructing its dihydropyridine ring involves a modified Hantzsch synthesis, a multi-component condensation reaction. This one-pot process typically involves an aldehyde (typically ortho-nitrophenylacetaldehyde or equivalent precursors for Sornidipine), a β-ketoester (commonly methyl acetoacetate or ethyl acetoacetate), and ammonia or ammonium acetate under reflux conditions in alcoholic solvents [1] [6]. The reaction proceeds via the initial formation of a Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester, followed by Michael addition with the enol form of a second β-ketoester molecule, and finally cyclodehydration with ammonia to yield the DHP ring system [6].

Recent optimizations focus on enhancing yield, purity, and sustainability. Catalytic approaches employing Lewis acids (e.g., ZnCl₂, FeCl₃), solid acids, or ionic liquids can significantly accelerate the reaction, reduce side products, and allow milder reaction temperatures [6]. Microwave-assisted synthesis represents another advancement, drastically reducing reaction times (minutes vs. hours) and often improving yields for Sornidipine precursors by promoting more efficient energy transfer [6]. Solvent-free conditions have also been explored to minimize environmental impact and simplify purification. The choice of β-ketoester (typically methyl or ethyl esters) and the specific ortho-substituted benzaldehyde derivative is critical, as these components directly define the substituents at the C3/C5 and C4 positions of the DHP ring, respectively, which are paramount for biological activity and physicochemical properties [1] [5] [6].

Table 1: Key Components and Structural Outcomes in Hantzsch Synthesis of Sornidipine

Reaction ComponentSpecific Example for SornidipineResulting DHP SubstituentRole in Synthesis Optimization
Aldehyde2-Nitrobenzaldehyde (or precursor)C4: 2-Nitrophenyl groupDefines critical pharmacophore; ortho-NO₂ essential for activity & light sensitivity
β-Ketoester 1Methyl acetoacetateC3: -COOCH₃Standard ester; influences lipophilicity & metabolic stability
β-Ketoester 2Methyl acetoacetateC5: -COOCH₃Symmetrical ester (C3=C5); simplifies synthesis
Ammonia SourceNH₄OAc or NH₃ in ROHN1-H (in initial product)Cyclizing agent; excess often required
Catalyst (Optional)ZnCl₂, Yb(OTf)₃, SiO₂N/AIncreases yield, reduces time/temp, improves regioselectivity
Reaction ConditionReflux (EtOH/MeOH), MW, Solvent-freeN/AMW/Solvent-free improve efficiency & green metrics

Position-Specific Functionalization of the DHP Core

The DHP core features distinct positions amenable to targeted functionalization, profoundly influencing the pharmacological profile of the resulting compound. Sornidipine's structure exemplifies strategic modifications at key positions:

  • C4 Position (Aryl Ring): This position is the primary determinant of receptor binding affinity and channel modulation kinetics. Sornidipine features an ortho-nitrophenyl group at C4. The electron-withdrawing nitro (-NO₂) group in the ortho position is crucial for several reasons. Firstly, it significantly enhances calcium channel blocking potency compared to meta or para substitution or phenyl rings lacking strong electron-withdrawing groups [1] [6]. Secondly, the ortho-nitro group contributes to the characteristic light sensitivity of Sornidipine and related nitroaryl DHPs, necessitating protective handling and packaging. Computational modeling suggests the ortho-nitro group influences the orientation of the C4 aryl ring relative to the DHP ring plane (syn-periplanar conformation favored in receptor-bound state), optimizing interaction with the L-type calcium channel α1-subunit [5] [6]. Substitution patterns on this aryl ring (e.g., replacing -NO₂ with -CN, -CF₃, or incorporating fused rings) are actively explored to balance potency, stability, and tissue selectivity [6].

  • C3 and C5 Positions (Ester Groups): Sornidipine possesses symmetric methyl ester groups (-COOCH₃) at C3 and C5. While symmetry simplifies synthesis, extensive SAR studies reveal that dissymmetric ester substitution (e.g., methyl ester at C3 and a bulky, hydrophobic ester like tert-butyl or benzyl at C5) often enhances vascular selectivity over cardiac effects and prolongs duration of action [2] [5] [6]. The bulkier ester sterically hinders metabolic de-esterification, a primary route of DHP inactivation. Although Sornidipine itself is symmetric, its optimization pathway likely involved evaluating such dissymmetric analogs. The electron-withdrawing nature of the ester carbonyls contributes to the planarity and electronic distribution of the DHP ring, essential for its redox properties and calcium antagonist activity [4] [5].

  • C2 and C6 Positions (Methyl Groups): Sornidipine, like nifedipine, has methyl groups (-CH₃) at C2 and C6. These groups contribute steric bulk, helping to lock the DHP ring in its bioactive boat conformation and protecting the sensitive 1,4-dihydropyridine ring from rapid oxidative degradation (aromatization to pyridine). Substitution with larger alkyl groups (e.g., -CH₂CH₃) or halogen atoms (e.g., Cl) has been investigated. 2-Chloro substitution, for instance, can improve metabolic stability and prolong half-life compared to the dimethyl analogs [6].

  • N1 Position: The nitrogen atom in the DHP ring is typically unsubstituted (N1-H) in first and second-generation DHPs like nifedipine and Sornidipine. However, modification to N1-alkyl derivatives has been explored, often leading to compounds with different activity profiles, including calcium agonism or antagonism with altered tissue selectivity [5]. Maintaining N1-H is generally associated with potent antagonism.

Table 2: Impact of Regioselective Modifications on DHP Properties (Illustrative Examples)

DHP Ring PositionSornidipine SubstituentCommon ModificationsPrimary Impact of Modification
C42-Nitrophenyl3-Nitrophenyl, 4-Cyanophenyl, 2,3-Dichlorophenyl, HeteroarylBinding affinity, Voltage-dependence, Pharmacokinetics, Light sensitivity
C3 / C5-COOCH₃ (Symmetric)-COOCH₃ / -COOC(CH₃)₃ (Asymmetric), -CONR₂, -COO-BenzylVascular/Cardiac selectivity, Metabolic stability, Duration of action, Lipophilicity
C2 / C6-CH₃ (Symmetric)-CH₂CH₃, -Cl, -CF₃, -NO₂Ring stability (resistance to oxidation), Conformation, Electronic effects
N1-H-CH₃, -CH₂Ph, -CORActivity profile (Agonist/Antagonist), Selectivity, Solubility

Structure-Activity Relationship (SAR) in Vascular Selectivity

The SAR of dihydropyridines, including Sornidipine, is exquisitely refined to maximize blockade of L-type calcium channels in vascular smooth muscle while minimizing effects on cardiac muscle. This vascular selectivity is paramount for their antihypertensive efficacy and reduced cardiodepressant risk. Key structural elements and their SAR contributions are:

  • C4 Aryl Substitution and Selectivity Ratio: The nature of the substituent on the C4 phenyl ring profoundly influences the voltage-dependence of binding and tissue selectivity. Sornidipine's ortho-nitro group contributes to its high vascular selectivity index. Studies comparing IC₅₀ values for inhibiting K⁺-induced contraction (vascular, rat tail artery) versus electrically stimulated contraction (cardiac, rat papillary muscle) reveal that second-generation DHPs like Sornidipine exhibit significantly higher vascular/cardiac ratios (31-877) compared to first-generation nifedipine or non-DHP calcium antagonists like verapamil (ratios 1.9-2.1) [2]. This enhanced selectivity correlates with increased voltage-dependence of binding; the compounds bind more tightly and preferentially to the inactivated state of the channel, which is more prevalent in depolarized vascular smooth muscle (as in hypertension) than in cardiac muscle under normal pacing [2]. Ortho-substitution on the C4 aryl ring generally favors this voltage-dependent binding profile.

  • Ester Asymmetry and Tissue Distribution: While Sornidipine has symmetric methyl esters, SAR studies consistently show that introducing a bulky, hydrophobic ester group at C5 (e.g., tert-butyl) while keeping a small ester (methyl) at C3 enhances vascular selectivity and prolongs half-life [5] [6]. The bulky group sterically hinders access to esterase enzymes and alters the molecule's partitioning, favoring accumulation in lipid-rich vascular membranes over cardiac tissue. It also influences the overall conformation, potentially optimizing interaction with vascular-specific isoforms or states of the L-type channel [6].

  • DHP Ring Oxidation Potential and Antioxidant Effects: Beyond direct channel blockade, some DHPs exhibit ancillary antioxidant properties linked to their 1,4-dihydropyridine structure, which can act as a hydrogen donor. Sornidipine, possessing the redox-active DHP core, contributes to mitigating oxidative stress in vascular tissues – a key factor in hypertension pathogenesis [4]. The oxidation potential (Epa) of the DHP ring correlates with this antioxidant capacity. Substitutions that stabilize the DHP ring (e.g., electron-withdrawing esters, C2/C6 alkyl groups) modulate its oxidation potential, influencing both metabolic stability and potential antioxidant effects within vascular cells [4].

  • Chirality and Enantioselectivity: Although Sornidipine itself is symmetric at C4 (due to the unsubstituted phenyl ring carbon), many potent DHPs are chiral due to unsymmetrical C4 substituents or dissymmetric C3/C5 esters. Enantiomers of chiral DHPs often exhibit marked differences in potency and sometimes even qualitative differences (antagonist vs. partial agonist) at calcium channels [2] [9]. This enantioselectivity underscores the stereospecific nature of the DHP binding site on the L-type channel. While Sornidipine avoids chiral complexity through symmetry, understanding this SAR is crucial for the development of other optimized DHPs.

Table 3: Structural Features Influencing Vascular Selectivity in DHPs (Exemplified by Sornidipine and Comparators)

Structural FeatureSornidipine ExampleImpact on Vascular SelectivityBiological Consequence
C4 Aryl Substituent (Position/Type)2-Nitro (electron-withdrawing, ortho)High voltage-dependent binding; Preferential block of inactivated channels (vascular)High Vascular/Cardiac IC₅₀ Ratio (>100); Reduced cardiodepression
C3/C5 Ester SymmetrySymmetric (-COOCH₃)Moderate selectivityBalanced profile; Simpler synthesis but potentially shorter half-life than bulky esters
DHP Ring Oxidation PotentialModerate (due to -NO₂ & -COOCH₃)Potential antioxidant effect in vasculatureMay contribute to endothelial protection beyond Ca²⁺ blockade
C2/C6 Substituents-CH₃ (Symmetric)Stabilizes bioactive conformation; Protects against oxidationMaintains potency; Contributes to metabolic stability
Chirality (if applicable)Symmetric C4 / Symmetric C3=C5 (Achiral)N/A (Achiral molecule)Predictable pharmacology; No enantiomer separation needed

Properties

CAS Number

95105-77-4

Product Name

Sornidipine

IUPAC Name

5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C22H24N2O9

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C22H24N2O9/c1-10-16(21(26)30-3)18(12-6-4-5-7-13(12)24(28)29)17(11(2)23-10)22(27)33-15-9-32-19-14(25)8-31-20(15)19/h4-7,14-15,18-20,23,25H,8-9H2,1-3H3/t14-,15+,18-,19+,20+/m0/s1

InChI Key

ODVDIRMTZXLSKT-OBNKQFAMSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.